molecular formula C18H22O4 B5241720 2-[2-(2,6-dimethoxyphenoxy)ethoxy]-1,4-dimethylbenzene

2-[2-(2,6-dimethoxyphenoxy)ethoxy]-1,4-dimethylbenzene

Cat. No.: B5241720
M. Wt: 302.4 g/mol
InChI Key: PAWIHRBPIOUAFK-UHFFFAOYSA-N
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Description

2-[2-(2,6-dimethoxyphenoxy)ethoxy]-1,4-dimethylbenzene is an organic compound with a complex structure that includes multiple methoxy groups and an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dimethoxyphenoxy)ethoxy]-1,4-dimethylbenzene typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 1,4-dimethylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-dimethoxyphenoxy)ethoxy]-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

2-[2-(2,6-dimethoxyphenoxy)ethoxy]-1,4-dimethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dimethoxyphenoxy)ethoxy]-1,4-dimethylbenzene involves its interaction with specific molecular targets. The ethoxy and methoxy groups can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethoxyphenoxy)ethanol
  • 2-[{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol

Uniqueness

2-[2-(2,6-dimethoxyphenoxy)ethoxy]-1,4-dimethylbenzene is unique due to its specific arrangement of methoxy and ethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[2-(2,6-dimethoxyphenoxy)ethoxy]-1,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-13-8-9-14(2)17(12-13)21-10-11-22-18-15(19-3)6-5-7-16(18)20-4/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWIHRBPIOUAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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